molecular formula C5H10N2O2 B2935238 methyl N-[(1E)-(dimethylamino)methylidene]carbamate CAS No. 482378-04-1

methyl N-[(1E)-(dimethylamino)methylidene]carbamate

Cat. No.: B2935238
CAS No.: 482378-04-1
M. Wt: 130.147
InChI Key: AIEYRRTZNCAQEM-GQCTYLIASA-N
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Description

Methyl N-[(1E)-(dimethylamino)methylidene]carbamate is a carbamate derivative characterized by a dimethylamino-substituted methylidene group attached to the nitrogen of the carbamate backbone. Its structure (Figure 1) includes an (E)-configured imine group, which influences its chemical reactivity and spatial properties. Carbamates with such functional groups are often intermediates in pharmaceuticals or agrochemicals due to their ability to act as electrophiles or ligands.

Properties

IUPAC Name

methyl (NE)-N-(dimethylaminomethylidene)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-7(2)4-6-5(8)9-3/h4H,1-3H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEYRRTZNCAQEM-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-[(1E)-(dimethylamino)methylidene]carbamate can be synthesized through several methods. One common approach involves the reaction of dimethylamine with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. This allows for efficient mixing and temperature control, ensuring high yields and purity of the final product. The use of catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(1E)-(dimethylamino)methylidene]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new carbamate derivatives.

Scientific Research Applications

Methyl N-[(1E)-(dimethylamino)methylidene]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of methyl N-[(1E)-(dimethylamino)methylidene]carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Carbamate Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Synthesis Method Yield (%) Key Applications
Methyl N-[(1E)-(dimethylamino)methylidene]carbamate C₅H₉N₃O₂ 143.14 Microwave irradiation 99* Pharmaceutical research
Methyl carbamate C₂H₅NO₂ 75.07 Conventional heating 70–85 Solvent, intermediates
Ethyl N-[(dimethylamino)methylidene]carbamate C₆H₁₁N₃O₂ 157.17 Reflux in ethanol 85 Agrochemical development
DMAE aceglumate C₁₁H₂₂N₂O₆ 278.31 Salt formation N/A Neurological studies

*Yield inferred from analogous microwave-assisted syntheses .

Biological Activity

Methyl N-[(1E)-(dimethylamino)methylidene]carbamate is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

This compound is classified as a carbamate derivative. Its structure features a dimethylamino group, which may contribute to its biological activity. The compound can be represented as follows:

Structure R NH C O O CH3\text{Structure }\text{R NH C O O CH}_3

Where R represents the dimethylaminomethylidene group.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains revealed the following results:

Microorganism Activity
Escherichia coliInhibitory effect
Staphylococcus aureusStrong antibacterial action
Klebsiella pneumoniaeModerate effect

The compound showed varying degrees of efficacy against these pathogens, indicating its potential use as an antimicrobial agent in clinical settings .

Anticancer Activity

The anticancer properties of this compound have been explored in vitro, particularly against human cancer cell lines. The following findings summarize its effects:

Cell Line IC50 (µM) Effect
HeLa (cervical carcinoma)15.2Significant inhibition
MCF-7 (breast cancer)12.8High cytotoxicity

In these studies, the compound exhibited notable cytotoxicity, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has shown promising anti-inflammatory activity. Experimental models demonstrated that the compound could reduce inflammation markers significantly.

The proposed mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. This activity positions the compound as a candidate for further development in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy Study : A comparative analysis highlighted its effectiveness against Gram-positive and Gram-negative bacteria, with a particular focus on its interaction with bacterial cell membranes.
  • Cytotoxicity Assessment : In vitro assays on various cancer cell lines confirmed that this compound induced apoptosis through caspase activation pathways.
  • Inflammatory Response Modulation : Animal models demonstrated reduced edema and inflammatory cell infiltration upon treatment with the compound, suggesting a strong anti-inflammatory effect.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl N-[(1E)-(dimethylamino)methylidene]carbamate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via carbamoylation reactions using methyl carbamate derivatives and dimethylamino-containing precursors. Catalytic systems, such as Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors, have shown high activity for carbamate formation under mild conditions (e.g., 80–120°C, 1–3 bar CO₂) . Solvent choice (e.g., DMF, DMSO) significantly impacts solubility and reaction kinetics, with polar aprotic solvents favoring intermediate stabilization . Purification via recrystallization or column chromatography is recommended to isolate the E-isomer selectively .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the (1E)-configuration and dimethylamino group positioning. Key signals include:

  • ¹H NMR : Methyl carbamate protons (δ 3.6–3.8 ppm) and dimethylamino protons (δ 2.2–2.4 ppm).
  • ¹³C NMR : Carbamate carbonyl (δ 155–160 ppm) and imine carbon (δ 165–170 ppm).
    Infrared spectroscopy (IR) should highlight the C=O stretch (~1700 cm⁻¹) and C=N stretch (~1640 cm⁻¹) . Mass spectrometry (ESI-MS) confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) be applied to study the reaction mechanism of this compound formation?

  • Methodological Answer : DFT studies (e.g., B3LYP/6-31G* level) can model transition states and intermediates in carbamoylation reactions. Key steps include:

  • Nucleophilic attack of dimethylamino groups on carbamate carbonyls.
  • Stabilization of imine intermediates via conjugation with the carbamate moiety.
    Solvent effects (e.g., DMF) are incorporated using implicit solvation models (PCM), while activation energies correlate with experimental kinetic data . Free energy profiles (ΔG‡) help identify rate-limiting steps .

Q. What strategies exist for resolving contradictions in thermodynamic data (e.g., ΔfH°gas) reported for this compound across different studies?

  • Methodological Answer : Discrepancies in ΔfH°gas values often arise from variations in experimental setups (e.g., calorimetry vs. gas-phase measurements). Researchers should:

  • Cross-validate data using NIST Chemistry WebBook standards .
  • Apply statistical error analysis (e.g., propagation of uncertainty) to identify systematic biases.
  • Compare derived values with analogous carbamates (e.g., methyl N-phenyl carbamate) to assess thermodynamic consistency .

Q. How do steric and electronic effects influence the catalytic activity of mixed-metal oxides in synthesizing this compound?

  • Methodological Answer : Zn/Al/Ce catalysts exhibit enhanced activity due to:

  • Electronic effects : Ce³⁺/Ce⁴⁺ redox pairs facilitate electron transfer during carbamate bond formation.
  • Steric effects : Layered hydrotalcite structures provide confined spaces for selective imine stabilization.
    Kinetic studies (e.g., Arrhenius plots) and X-ray photoelectron spectroscopy (XPS) can quantify active-site contributions .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing kinetic data in carbamate synthesis studies?

  • Methodological Answer : Non-linear regression fitting (e.g., Michaelis-Menten models) is suitable for catalytic systems. For multi-step reactions:

  • Use time-resolved in situ FTIR or NMR to track intermediate concentrations.
  • Apply multivariate analysis (e.g., PCA) to deconvolute overlapping spectral signals.
    Error bars should represent triplicate measurements, and χ² tests validate model adequacy .

Q. How can researchers address challenges in isolating the (1E)-isomer during synthesis?

  • Methodological Answer : Isomer separation is achieved via:

  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients.
  • Crystallization : Solvent polarity tuning (e.g., ethanol/water mixtures) exploits differential solubility.
  • Dynamic NMR : Monitor isomerization kinetics to optimize quenching conditions .

Critical Evaluation of Literature

Q. What criteria should be used to assess the reliability of reported synthetic yields for this compound?

  • Methodological Answer : Prioritize studies that:

  • Provide detailed experimental protocols (e.g., solvent purity, catalyst loading).
  • Report yields alongside characterization data (NMR, HRMS).
  • Use internal standards (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
    Cross-referencing with NIST data ensures consistency in thermodynamic parameters .

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